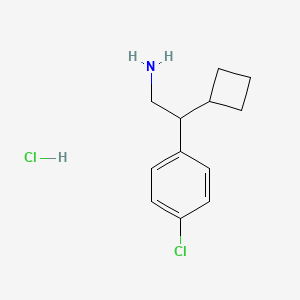![molecular formula C9H17NO4 B13476694 tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of benzyl t-butyl { (1S,2R,4S)-4- [ (dimethylamino)carbonyl]cyclohexan-1,2-diyl}biscarbamate as a starting material. This compound is subjected to hydrogenation in the presence of palladium on carbon (Pd-C) catalyst in ethanol, followed by filtration and concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclobutyl ring can be oxidized to form carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbamate moiety can produce primary amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations . Additionally, the hydroxyl groups in the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to a carbamate moiety.
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with a cyclohexyl ring instead of a cyclobutyl ring.
tert-Butyl (1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate: Another similar compound with an azido group.
Uniqueness
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is unique due to the presence of both hydroxyl groups and the cyclobutyl ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
tert-butyl N-[(2R,4S)-2,4-dihydroxycyclobutyl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7-5(11)4-6(7)12/h5-7,11-12H,4H2,1-3H3,(H,10,13)/t5-,6+,7? |
InChIキー |
VFFPDWOMNFSLIX-MEKDEQNOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1[C@@H](C[C@@H]1O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1C(CC1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


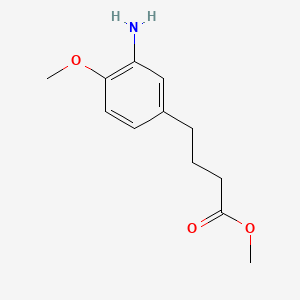
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
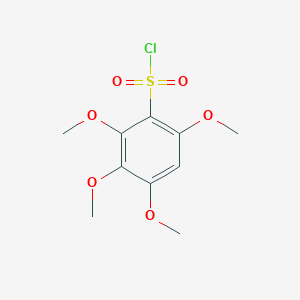
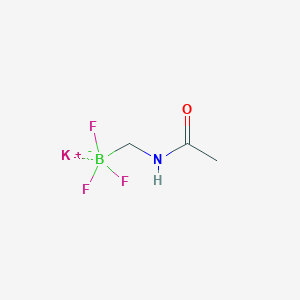
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
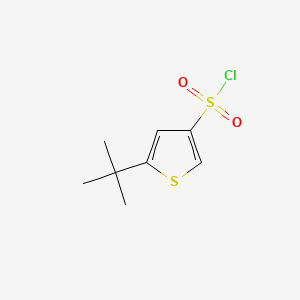

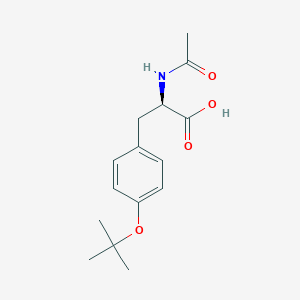
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)

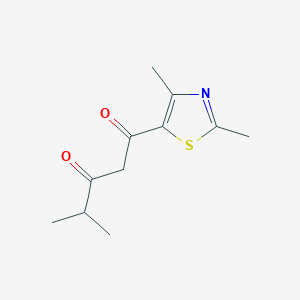
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
